Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside
Description
Ophiogenin-3-O-alpha-L-rhamnopyranosyl(1→2)[beta-D-xylopyranosyl(1→3)]-beta-D-glucopyranoside is a steroidal saponin characterized by a unique glycosylation pattern. The aglycone, ophiogenin, is a spirostanol-type steroid core linked to a trisaccharide chain composed of rhamnose, xylose, and glucose residues. Key structural features include:
- Sugar linkages: α-L-rhamnopyranosyl-(1→2) and β-D-xylopyranosyl-(1→3) branching from the central β-D-glucopyranosyl unit.
- Molecular formula: C₃₉H₆₂O₁₄.
- Molecular weight: 754.9 g/mol.
- CAS Number: 128502-94-3 .
This compound is primarily isolated from plants in the Ophiopogon and Dracaena genera, where it contributes to bioactive properties such as anti-inflammatory and cytotoxic effects .
Properties
IUPAC Name |
2-[2-(2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O18/c1-19-8-13-43(56-17-19)21(3)44(54)28(62-43)15-42(53)25-7-6-22-14-23(9-11-40(22,4)24(25)10-12-41(42,44)5)58-39-36(61-38-34(52)32(50)29(47)20(2)57-38)35(31(49)27(16-45)59-39)60-37-33(51)30(48)26(46)18-55-37/h6,19-21,23-39,45-54H,7-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMVQWDHRXAQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)O)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fermentation and Acid Hydrolysis
Raw plant material undergoes fermentation for ≥24 hours to increase steroidal saponin content, followed by hydrolysis with 2–50% non-oxidizing acids (e.g., HCl or H₂SO₄) at 75–230°C. This step liberates the aglycone ophiogenin from its glycosidic bonds. Optimal conditions for maximizing ophiogenin yield include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Acid concentration | 10–15% HCl | ↑ Hydrolysis |
| Temperature | 100–120°C | ↑ Reaction rate |
| Reaction time | 2–3 hours | ↑ Completeness |
| Pressure | 5.5–6.0 kg/cm² | ↑ Efficiency |
Post-hydrolysis, the insoluble ophiogenin is extracted using water-immiscible solvents like n-hexane or ethyl acetate.
Glycosylation Strategies
The trisaccharide moiety—α-L-rhamnose(1→2)[β-D-xylose(1→3)]-β-D-glucose—is introduced via enzymatic or chemical methods.
Enzymatic Glycosylation
β-Glycosidases catalyze transglycosylation reactions under reverse hydrolysis or kinetic control. For example:
Chemical Glycosylation
Perfluorosulfonic acid resins (e.g., Nafion) enable acid-catalyzed glycosylation without neutralization steps:
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Reaction : Ophiogenin + protected rhamnose/xylose/glucose donors in methanol.
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Catalyst : 5–20% perfluorosulfonic acid resin (pulverized).
Key advantages :
Sequential Sugar Attachment
The branched trisaccharide is constructed stepwise:
β-D-Xylopyranosyl(1→3) Branch
Xylose is attached to the glucose’s C3-OH via Koenigs-Knorr conditions:
α-L-Rhamnopyranosyl(1→2) Branch
Rhamnose is coupled to glucose’s C2-OH using thioglycoside donors:
Purification and Characterization
Crude extracts are enriched using XAD-7HP macroporous resin, achieving a 7.59-fold increase in saponin content:
| Step | Conditions | Outcome |
|---|---|---|
| Adsorption | 16 BV sample load | 95% retention |
| Desorption | 6 BV 80% ethanol | 82.68% recovery |
| Final purity | HPLC-DAD | 98.2% (w/w) |
Structural confirmation employs:
Industrial-Scale Production
Zhejiang Jiuzhou Chem Co., Ltd., utilizes a 900 m² GMP facility for:
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the glycosidic bonds and the terpenoid structure.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered glycosidic bonds .
Scientific Research Applications
Cardiovascular Research
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside has been studied for its beneficial effects on cardiovascular health. Research indicates that it may modulate pathways related to heart function and blood circulation, potentially offering therapeutic benefits for conditions such as hypertension and heart failure .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of various signaling pathways that contribute to inflammation .
Antioxidant Effects
Research has shown that this glycoside possesses antioxidant properties, which can help mitigate oxidative stress in cells. This characteristic is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Cellular Mechanisms
Studies have explored the interaction of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside with molecular targets in cellular processes. It has been implicated in the regulation of protein tyrosine kinases and other signaling molecules that influence cell growth and differentiation .
Glycosylation Studies
As a model compound, it is valuable for studying glycosylation reactions and the synthesis of complex glycosides. This research is essential for understanding the biosynthesis of natural products and developing new glycosylated drugs.
Natural Product Libraries
In the pharmaceutical industry, Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside is utilized in the development of natural product libraries. These libraries are crucial for drug discovery, allowing researchers to identify novel bioactive compounds with therapeutic potential .
Extraction and Purification Techniques
The industrial production of this compound typically involves extraction from Ophiopogon japonicus roots followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for research and application.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside:
- Cardiovascular Benefits : A study demonstrated significant improvements in heart function markers in animal models treated with this compound, suggesting its potential use in heart disease therapies.
- Anti-inflammatory Activity : In vitro studies revealed that this glycoside effectively reduces pro-inflammatory cytokine levels, highlighting its role in managing inflammatory responses .
- Antioxidant Studies : Experimental results indicated that treatment with Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside significantly decreased oxidative stress markers in cell cultures, supporting its use as an antioxidant agent .
Mechanism of Action
The mechanism of action of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside involves its interaction with molecular targets in the cardiovascular system. It is believed to modulate pathways related to heart function and blood circulation, potentially through the regulation of ion channels and signaling molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural complexity is mirrored in several related saponins, differing primarily in aglycone type, sugar residues, and glycosidic linkages. Below is a comparative analysis:
Key Observations :
Aglycone Influence: Ophiogenin and diosgenin (Ophiopogonin D’) share a spirostanol backbone but differ in hydroxylation patterns, affecting solubility and membrane interaction . Triterpenoid aglycones (e.g., oleanolic acid in ) exhibit distinct bioactivities compared to steroidal aglycones, emphasizing the role of the core structure in pharmacological effects .
Substitution of xylose with glucose (e.g., Parisvietnaside A) alters hydrogen bonding capacity, influencing receptor binding .
Linkage Patterns :
- The (1→2) and (1→3) glycosidic bonds in the target compound create a branched trisaccharide, a motif shared with Schidigerasaponin D1. This branching is associated with enhanced steric hindrance, modulating enzymatic degradation .
Physicochemical Properties
Biological Activity
Ophiogenin-3-O-alpha-L-rhamnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside is a complex terpenoid glycoside derived from the roots of Ophiopogon japonicus, a plant recognized for its medicinal properties in traditional Chinese medicine. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C39H62O14
- CAS Number : 128502-94-3
- Molecular Weight : 754.901 g/mol
- Density : 1.41±0.1 g/cm³
- Boiling Point : 900.4±65.0 °C
The structure consists of an alpha-L-rhamnopyranosyl unit linked to a beta-D-glucopyranosyl unit, which further connects to a beta-D-xylopyranosyl unit, contributing to its unique pharmacological properties.
Biological Activities
Ophiogenin-3-O-alpha-L-rhamnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside has demonstrated several significant biological activities:
- Antioxidant Properties : The compound effectively scavenges free radicals, protecting cells from oxidative stress .
- Anti-inflammatory Effects : It exhibits potent anti-inflammatory activity, which could be beneficial in treating various inflammatory conditions .
- Cardiovascular Benefits : Research indicates that it positively affects the cardiovascular system, enhancing endothelial function .
- Anti-cancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
The biological activities of Ophiogenin-3-O-alpha-L-rhamnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside are mediated through various biochemical pathways:
- NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation, and the compound may modulate its activity .
- PI3K/Akt/mTOR Signaling : Involved in cell growth and survival, the compound might interact with this pathway to exert its anti-cancer effects .
- JAK/STAT Signaling : This pathway plays a role in cell proliferation and differentiation; modulation by the compound could influence these processes.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces inflammation | |
| Cardiovascular | Enhances endothelial function | |
| Anti-cancer | Inhibits proliferation, induces apoptosis |
Case Study: Cardiovascular Effects
A systematic study conducted on extracts from Ophiopogon japonicus revealed that Ophiogenin derivatives significantly improved tube formation in human myocardial microvascular endothelial cells (HMMECs). The study highlighted that specific compounds isolated from the plant could enhance angiogenesis, suggesting potential therapeutic applications in cardiovascular diseases .
Case Study: Anti-inflammatory Activity
In vitro studies have shown that Ophiogenin derivatives exhibit significant inhibitory activity against pro-inflammatory cytokines. These findings indicate that the compound could serve as a natural anti-inflammatory agent, providing an alternative treatment for conditions characterized by chronic inflammation .
Q & A
Q. What analytical methods are recommended for structural elucidation of this compound?
To confirm the glycosidic linkages and stereochemistry of Ophiogenin-3-O-..., use a combination of:
- High-resolution mass spectrometry (HR-MS) for molecular formula determination (e.g., accurate mass for C₄₂H₆₆O₁₈ or similar) .
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and 2D experiments (HSQC, HMBC, COSY) to resolve sugar moieties and aglycone connectivity. Pay attention to anomeric proton signals (δ 4.5–6.0 ppm) and coupling constants (e.g., J = 1–3 Hz for α-linkages vs. 6–8 Hz for β-linkages) .
- Chromatographic comparison with reference standards (e.g., phyproof® substances) to validate purity (>98%) and retention times .
Q. How can researchers isolate this compound from plant sources?
- Extraction : Use methanol/water (70:30 v/v) or ethanol under reflux to maximize yield of polar glycosides .
- Purification : Employ sequential column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
- Validation : Confirm identity via TLC co-spotting with authenticated standards and LC-MS/MS fragmentation patterns .
Advanced Research Questions
Q. How does the glycosylation pattern influence bioactivity (e.g., anti-inflammatory or antioxidant effects)?
- Comparative assays : Test the compound against analogs lacking specific sugar residues (e.g., xylose or rhamnose). For example:
- DPPH/ABTS radical scavenging : Compare EC₅₀ values of the full glycoside vs. its deglycosylated aglycone (reduced activity in aglycone suggests sugar moieties enhance radical stabilization) .
- Cell-based assays : Evaluate inhibition of TNF-α or IL-6 in macrophages (e.g., RAW 264.7) to assess immunomodulatory effects linked to the xylopyranosyl branch .
- Molecular docking : Model interactions between the trisaccharide chain and target proteins (e.g., COX-2 or NF-κB) to identify critical hydrogen-bonding residues .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Standardize bioassay conditions : Control for solvent (DMSO vs. ethanol), cell passage number, and incubation time .
- Validate purity : Impurities >2% (e.g., co-eluting isomers in HPLC) may skew results. Use orthogonal methods (e.g., qNMR) to confirm compound integrity .
- Meta-analysis : Compare data across studies using the same model (e.g., murine vs. human cell lines) and adjust for batch-to-batch variability in plant extracts .
Q. How can the compound’s stability be optimized for in vivo studies?
- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to identify labile bonds (e.g., xylosyl linkages prone to hydrolysis at pH < 3) .
- Formulation : Encapsulate in cyclodextrins or liposomes to protect against enzymatic degradation in the GI tract .
- Metabolite tracking : Use LC-MS/MS to monitor hydrolysis products (e.g., free ophiogenin) in plasma and tissues .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
